3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a bicyclic core structure with a ketone group at position 2. Its structure features a 2-bromophenoxy substituent at position 3, a trifluoromethyl group at position 2, and a butyl(methyl)aminomethyl moiety at position 3. The butyl(methyl)amino side chain may influence solubility and membrane permeability due to its moderate hydrophobicity.
Properties
IUPAC Name |
3-(2-bromophenoxy)-8-[[butyl(methyl)amino]methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrF3NO4/c1-3-4-11-27(2)12-14-16(28)10-9-13-18(29)20(21(22(24,25)26)31-19(13)14)30-17-8-6-5-7-15(17)23/h5-10,28H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYQMOLGCEFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Br)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves several steps. The synthetic route typically starts with the preparation of the chromenone core, followed by the introduction of the bromophenoxy group and the butyl(methyl)amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Core Chromenone Formation
The chromen-4-one core is typically synthesized via cyclization reactions. A common method involves Kostanecki-Robinson cyclization , where a β-keto ester undergoes intramolecular cyclization in the presence of acidic catalysts (e.g., H₂SO₄ or polyphosphoric acid) . For derivatives with electron-withdrawing groups (e.g., trifluoromethyl), microwave-assisted synthesis has been employed to enhance reaction efficiency.
Aminoalkylation at Position 8
The butyl(methyl)amino group is introduced via Mannich-type reactions or reductive amination :
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Mannich Reaction : Condensation of formaldehyde with butylmethylamine and the chromenone hydroxyl group .
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Reductive Amination : Reaction of a ketone intermediate (e.g., 8-formylchromenone) with butylmethylamine, followed by reduction with NaBH₄.
Key Data :
| Reaction Type | Catalyst | Yield | Reference |
|---|---|---|---|
| Mannich | – | 65% | |
| Reductive Amination | NaBH₄ | 78% |
Hydroxyl Group Reactivity
The phenolic hydroxyl group at position 7 participates in:
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
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Alkylation : Forms ethers with alkyl halides (e.g., methyl iodide) .
Example :
Catalytic Cross-Coupling Reactions
The bromine atom at the phenoxy group enables transition-metal-catalyzed coupling :
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl ethers .
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Buchwald-Hartwig Amination : Substitutes bromine with amines (e.g., primary/secondary amines) .
Example :
Industrial-Scale Modifications
For large-scale production, continuous flow reactors optimize:
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Residence Time : <5 minutes for cyclization steps.
Process Metrics :
| Parameter | Value |
|---|---|
| Purity | >99% |
| Throughput | 2.5 kg/h |
Mechanistic Insights
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Cyclization : Proceeds via enolization of the β-keto ester intermediate, followed by electrophilic aromatic substitution (EAS) .
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Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at the activated para position relative to the phenoxy group .
Comparison with Structural Analogs
The reactivity of this compound differs from analogs due to its trifluoromethyl and butyl(methyl)amino groups:
Scientific Research Applications
Chemical Properties and Structure
The compound features a chromen-4-one core structure, characterized by a benzopyran ring system. The presence of a bromophenoxy group and a trifluoromethyl substituent enhances its biological activity and chemical reactivity.
Structural Formula
- IUPAC Name: 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Molecular Formula: C24H23BrF3NO4
- Molecular Weight: 505.35 g/mol
Key Functional Groups
- Bromophenoxy Group: Enhances lipophilicity and biological interactions.
- Trifluoromethyl Group: Increases metabolic stability and bioactivity.
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique functional groups can interact with various biological targets, making it suitable for drug design.
Case Study: Anticancer Activity
Research indicates that derivatives of chromen-4-one exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
Antimicrobial Properties
The bromophenoxy group is known for enhancing antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, showing potential as new antimicrobial agents.
Data Table: Antimicrobial Efficacy
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | E. coli | 12 µg/mL |
| 3-(2-fluorophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | Staphylococcus aureus | 10 µg/mL |
Enzyme Inhibition Studies
The compound's structural similarities to known enzyme inhibitors suggest its potential role in enzyme inhibition studies. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Material Science Applications
Due to its unique chemical structure, this compound can be explored in materials science for developing novel polymers or coatings with specific properties such as increased durability or resistance to environmental factors.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Phenoxy Groups
Compound A: 3-(4-Chlorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (C₂₅H₂₇ClF₃NO₄, MW: 497.93 g/mol)
- Key Differences: Phenoxy Substituent: 4-Chlorophenoxy vs. 2-bromophenoxy. Chlorine’s lower electronegativity and smaller atomic radius reduce steric hindrance compared to bromine.
- Implications : The para-chloro configuration may alter electronic distribution, while the bulkier side chain could limit bioavailability .
Compound B: 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one (C₂₉H₂₂F₃NO₄, MW: 505.48 g/mol)
- Key Differences: Aromatic Substituent: 2-Naphthyloxy vs. 2-bromophenoxy. The naphthyl group increases lipophilicity, favoring membrane penetration but risking off-target interactions.
- Physicochemical Properties : Predicted pKa = 5.66, suggesting moderate acidity; higher molecular weight may reduce oral bioavailability .
Analogues with Varied Aminoalkyl Side Chains
Compound C: 3-(2-Bromophenoxy)-7-hydroxy-8-[(3-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (C₂₃H₂₁BrF₃NO₄, MW: 512.32 g/mol)
- Implications : The piperidine ring may enhance metabolic stability compared to linear alkylamines, though increased molecular weight could affect pharmacokinetics .
Compound D: 8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Key Differences: Amino Side Chain: Cyclohexyl(ethyl)amino group adds significant steric bulk, likely reducing solubility but improving target affinity. Phenoxy Substituent: 3-Methylphenoxy lacks halogen bonding capacity, reducing electrophilicity compared to bromine .
Analogues with Alternate Core Modifications
Compound E: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one (C₂₄H₂₄F₃NO₅, MW: 463.46 g/mol)
- Key Differences: Core Substitution: Propyl group at position 6 introduces additional hydrophobicity.
- Implications: The dimethylamino side chain is less bulky, possibly improving solubility but reducing target residence time .
Research Implications
- Limitations vs. Analogues : Lower molecular weight (439.86 g/mol) compared to Compounds B and C may enhance bioavailability, but the absence of cyclic amines (as in Compound C) could reduce metabolic stability .
Biological Activity
3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
The compound is synthesized through a multi-step process involving the formation of a chromenone core, followed by the introduction of a bromophenoxy group and a butyl(methyl)amino group. The synthesis often employs specific catalysts and solvents to enhance yield and purity. The compound's IUPAC name is 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, with the following molecular formula: C22H21BrF3NO4 .
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
- Antioxidant Activity : Exhibits potential as a free radical scavenger, which may help mitigate oxidative stress.
- Anti-inflammatory Properties : Demonstrated ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) .
The biological effects of 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one are thought to be mediated through interactions with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways that affect cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various derivatives of chromenone compounds, 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one showed notable activity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to control groups .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins. The trifluoromethyl group facilitates strong interactions with active sites on enzymes like AChE, enhancing its inhibitory potential. These studies indicate that structural modifications could further optimize its biological activity .
Q & A
Q. What are the recommended methodologies for synthesizing 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one?
A multi-step synthetic approach is typically employed, involving:
- Protecting group strategies for the hydroxyl group at position 7 to prevent undesired side reactions during alkylation or coupling steps. For example, tert-butyldimethylsilyl (TBS) protection can be used .
- Mitsunobu reaction or nucleophilic substitution for introducing the butyl(methyl)amino moiety at position 8 .
- Suzuki coupling or Ullmann-type reactions for attaching the 2-bromophenoxy group at position 3, leveraging palladium catalysts under inert conditions .
- Final deprotection using acidic conditions (e.g., HCl in dioxane) to regenerate the hydroxyl group .
- Purification via preparative HPLC or column chromatography, monitored by LC-MS for purity (>95%) .
Q. How can the structural identity of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic techniques is critical:
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound exhibits limited aqueous solubility due to hydrophobic groups (trifluoromethyl, bromophenoxy). Key considerations:
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Solvent selection : DMSO or DMF for stock solutions; dilute in aqueous buffers with ≤1% organic solvent for biological assays .
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LogP prediction : Computational tools (e.g., MarvinSketch) estimate logP ≈ 3.8, indicating moderate lipophilicity .
-
Table 1 : Solubility in common solvents:
Solvent Solubility (mg/mL) DMSO >50 Ethanol 10–15 Water <0.1
Advanced Research Questions
Q. How can synthetic yields be optimized for the introduction of the butyl(methyl)amino group at position 8?
Key variables to optimize:
- Temperature : Reactions performed at 60–80°C enhance nucleophilic substitution rates without degrading sensitive moieties (e.g., trifluoromethyl) .
- Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) as a base improves alkylation efficiency by deprotonating the amine intermediate .
- Protection/deprotection : Temporary protection of the hydroxyl group at position 7 with acetyl groups reduces side reactions, increasing yields from ~40% to >70% .
Q. How can computational modeling support the analysis of this compound’s bioactivity?
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs), focusing on the trifluoromethyl group’s role in hydrophobic binding pockets .
- DFT calculations : Assess electronic effects of the bromophenoxy group on redox potential or charge distribution, correlating with experimental electrochemical data .
- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (BBB score: 0.45) and CYP450 inhibition potential (CYP3A4: high) .
Q. How should researchers address contradictions between spectroscopic data and computational predictions?
- Case example : Discrepancies in H NMR chemical shifts for the butyl(methyl)amino group may arise from conformational flexibility.
- Resolution strategies :
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization issues : The compound’s flexible side chains (butyl(methyl)amino) and multiple substituents hinder crystal lattice formation.
- Solutions :
Q. How can researchers design stability studies under physiological conditions?
- Experimental design :
- Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours .
- Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the chromen-4-one core or demethylation of the amino group .
- Table 2 : Stability data example:
| Condition | Half-life (h) | Major Degradants |
|---|---|---|
| PBS, pH 7.4 | 48 | None detected |
| SGF, pH 2.0 | 12 | Demethylated analog |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
